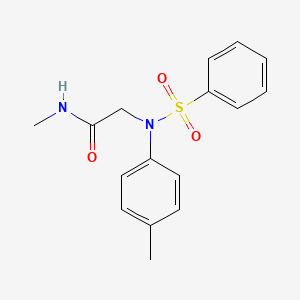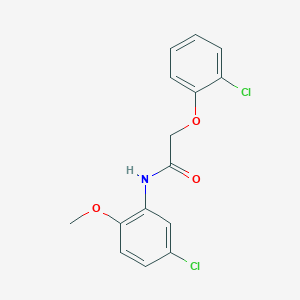
N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorobenzoyl)-2-fluorobenzohydrazide, also known as CFH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFH is a hydrazide derivative that is synthesized by reacting 2-fluorobenzoic acid with thionyl chloride, followed by reaction with hydrazine hydrate and 3-chlorobenzoyl chloride.
Mecanismo De Acción
The mechanism of action of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death) in cancer cells. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to exhibit antioxidant activity by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide is also soluble in common organic solvents, making it easy to handle in the lab. However, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in certain experiments. In addition, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has low water solubility, which may limit its use in aqueous systems.
Direcciones Futuras
There are several future directions for the study of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide. One potential area of research is the development of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide-based fluorescent probes for the detection of metal ions. Another area of research is the study of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Further studies are also needed to fully understand the mechanism of action of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide involves several steps. First, 2-fluorobenzoic acid is reacted with thionyl chloride to form 2-fluorobenzoyl chloride. Next, hydrazine hydrate is added to the reaction mixture to form the corresponding hydrazide. Finally, 3-chlorobenzoyl chloride is added to the reaction mixture to yield N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to possess anti-cancer, anti-inflammatory, and anti-bacterial properties. N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide has been shown to exhibit strong antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N'-(3-chlorobenzoyl)-2-fluorobenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)16/h1-8H,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUZZYCUNSGQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5867589.png)
![2-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B5867593.png)
![6-amino-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5867599.png)



![methyl 4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5867638.png)

![3-(2-chloro-6-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5867649.png)
![4-{5-[(1-naphthylmethyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5867664.png)
![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)